4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1385696-77-4
VCID: VC4080884
InChI: InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H
SMILES: C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl
Molecular Formula: C13H17ClF3NO
Molecular Weight: 295.73

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

CAS No.: 1385696-77-4

VCID: VC4080884

Molecular Formula: C13H17ClF3NO

Molecular Weight: 295.73

* For research use only. Not for human or veterinary use.

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride - 1385696-77-4

Description

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride is a synthetic organic compound with the molecular formula C13H17ClF3NO and a molar mass of approximately 295.73 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an oxan-4-amine structure. The trifluoromethyl group is notable for its ability to enhance lipophilicity, metabolic stability, and biological activity, making this compound a subject of interest in pharmaceutical and chemical research.

Synthesis Pathways

The synthesis of 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride typically involves multi-step organic reactions:

  • Formation of the Oxane Ring: The oxane (tetrahydropyran) structure is synthesized through cyclization reactions involving alcohols and aldehydes under acidic or catalytic conditions.

  • Attachment of the Phenyl Group: The phenyl group with the trifluoromethyl substituent is introduced via Friedel–Crafts alkylation or cross-coupling reactions.

  • Amine Functionalization: The oxane structure is functionalized with an amine group at the 4-position using reductive amination or nucleophilic substitution.

  • Hydrochloride Salt Formation: The final compound is converted into its hydrochloride salt for enhanced stability and solubility.

These steps may vary depending on specific synthetic goals, such as yield optimization or purity enhancement.

Pharmaceutical Research

The trifluoromethyl group in this compound is known to improve bioavailability and metabolic stability, making it a candidate for drug development:

  • Lipophilicity: Facilitates membrane permeability.

  • Metabolic Stability: Reduces enzymatic degradation.

  • Pharmacodynamics: Enhances binding affinity to biological targets.

Chemical Reactions

The compound's amine and aromatic functionalities allow for diverse chemical reactivity:

  • Nucleophilic Substitution: Modification of the amine group.

  • Electrophilic Aromatic Substitution: Functionalization of the aromatic ring.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesApplications
2-(Trifluoromethyl)anilineAniline derivative with trifluoromethyl groupUsed in dyes and agrochemicals
N-(trifluoromethyl)-N'-phenylureaUrea derivativeKnown for herbicidal properties
4-(Trifluoromethyl)phenylalanineAmino acid derivativeBiological relevance in protein engineering

Compared to simpler analogs, 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride offers unique pharmacological potential due to its oxane ring combined with an amine functionality.

Research Prospects

Although specific biological activity data for this compound is limited, its structural features suggest several avenues for exploration:

  • Drug Development:

    • Potential as a central nervous system (CNS) agent due to its lipophilicity.

    • Exploration as an anti-inflammatory or anticancer agent.

  • Material Science:

    • Use in designing fluorinated polymers or coatings.

  • Synthetic Derivatives:

    • Development of analogs with modified pharmacokinetics.

CAS No. 1385696-77-4
Product Name 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
Molecular Formula C13H17ClF3NO
Molecular Weight 295.73
IUPAC Name 4-[[2-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride
Standard InChI InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H
Standard InChIKey XBEZRTQOMOUNMS-UHFFFAOYSA-N
SMILES C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl
Canonical SMILES C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl
PubChem Compound 86277264
Last Modified Aug 16 2023

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